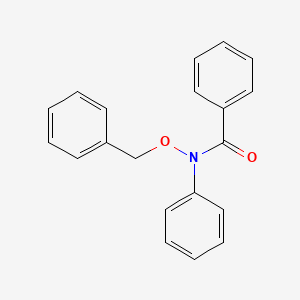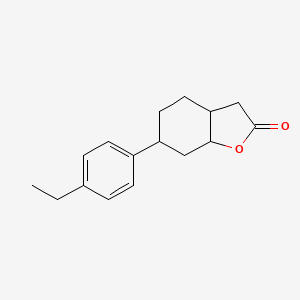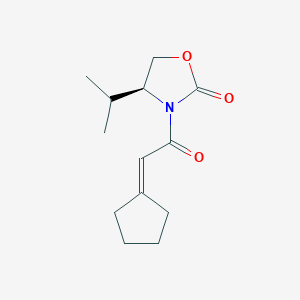
Ethane-1,2-diol;sulfurous acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is a colorless, odorless, and viscous liquid that is primarily used in the production of polyester fibers and antifreeze formulations . Sulfurous acid, on the other hand, is a weak and unstable acid with the formula H₂SO₃. It is formed when sulfur dioxide (SO₂) dissolves in water. The combination of ethane-1,2-diol and sulfurous acid results in a compound that has unique properties and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
Ethane-1,2-diol is industrially produced from ethylene via the intermediate ethylene oxide. Ethylene oxide reacts with water to produce ethane-1,2-diol according to the chemical equation: [ \text{C}_2\text{H}_4\text{O} + \text{H}_2\text{O} \rightarrow \text{HOCH}_2\text{CH}_2\text{OH} ] This reaction can be catalyzed by either acids or bases, or can occur at neutral pH under elevated temperatures .
Sulfurous acid is typically prepared by dissolving sulfur dioxide in water: [ \text{SO}_2 + \text{H}_2\text{O} \rightarrow \text{H}_2\text{SO}_3 ]
化学反応の分析
Types of Reactions
Ethane-1,2-diol undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its oxidation by potassium permanganate, which converts ethane-1,2-diol to oxalic acid and eventually to carbon dioxide and water .
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or alkaline conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) can reduce ethane-1,2-diol to ethane.
Substitution: Reaction with hydrochloric acid (HCl) can substitute hydroxyl groups with chlorine atoms.
Major Products
Oxidation: Oxalic acid (COOH)₂ and carbon dioxide (CO₂).
Reduction: Ethane (C₂H₆).
Substitution: Ethylene dichloride (C₂H₄Cl₂).
科学的研究の応用
Ethane-1,2-diol has a wide range of applications in scientific research:
Chemistry: Used as a solvent and a reagent in various chemical reactions.
Biology: Acts as a cryoprotectant for biological tissues and cells.
Medicine: Utilized in the formulation of pharmaceuticals and as an antifreeze in medical equipment.
Industry: Employed in the production of polyester fibers, antifreeze formulations, and as a coolant in various industrial processes
作用機序
Ethane-1,2-diol exerts its effects primarily through its ability to form hydrogen bonds with other molecules. This property allows it to act as a cryoprotectant by preventing the formation of ice crystals in biological tissues. In industrial applications, its high boiling point and low freezing point make it an effective coolant and antifreeze .
類似化合物との比較
Ethane-1,2-diol can be compared with other similar compounds such as propylene glycol, diethylene glycol, and triethylene glycol:
Propylene Glycol: Similar in structure but has a lower toxicity and is used in food and pharmaceuticals.
Diethylene Glycol: Has a higher boiling point and is used in the production of plasticizers and resins.
Triethylene Glycol: Used as a plasticizer and in the production of polyester resins.
Ethane-1,2-diol is unique due to its balance of properties, making it suitable for a wide range of applications from antifreeze to polyester production .
特性
CAS番号 |
147545-69-5 |
|---|---|
分子式 |
C2H8O5S |
分子量 |
144.15 g/mol |
IUPAC名 |
ethane-1,2-diol;sulfurous acid |
InChI |
InChI=1S/C2H6O2.H2O3S/c3-1-2-4;1-4(2)3/h3-4H,1-2H2;(H2,1,2,3) |
InChIキー |
HNBLQRONSQNEAK-UHFFFAOYSA-N |
正規SMILES |
C(CO)O.OS(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


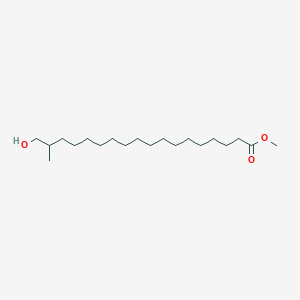
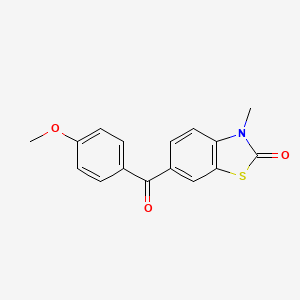
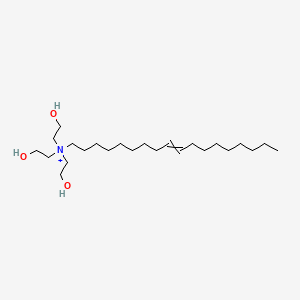
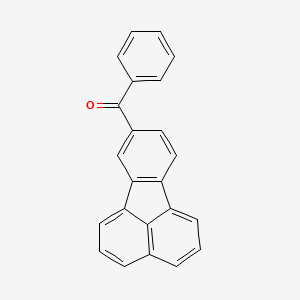
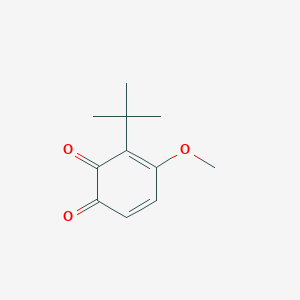

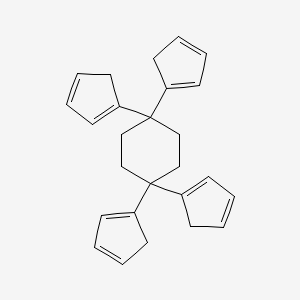
![Methane, trifluoro[(iodomethyl)sulfonyl]-](/img/structure/B15163711.png)


